3-(5-Methyl-1,3-benzoxazol-2-yl)aniline
Overview
Description
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is an organic compound with the molecular formula C14H12N2O It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Mechanism of Action
Target of Action
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is a derivative of benzoxazole, a biologically important heterocyclic compound . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects . .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities
Result of Action
This compound has been synthesized and assessed for its antitumor and antibacterial activities . Some derivatives of this compound have shown remarkable activity in both antitumor and antibacterial studies . .
Biochemical Analysis
Biochemical Properties
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . For instance, it has demonstrated significant inhibitory effects against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli . Additionally, this compound interacts with fungal enzymes, inhibiting the growth of Candida albicans and Aspergillus niger . These interactions highlight the compound’s potential as an antimicrobial agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways by interacting with key proteins involved in cell growth and survival. For example, it can inhibit the activity of kinases, leading to reduced phosphorylation of downstream targets and altered gene expression . These cellular effects underscore the potential of this compound as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism. The compound’s ability to inhibit enzyme activity and modulate gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits good stability under various conditions, making it suitable for long-term studies . It is subject to degradation over time, particularly under extreme pH and temperature conditions . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and function . In vivo studies have also demonstrated long-term effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects . At higher doses, it can cause adverse effects, including toxicity to normal cells . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing cellular metabolism and function . The compound’s involvement in metabolic pathways underscores its potential impact on cellular and systemic metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can localize to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on cellular processes . For instance, localization to the nucleus allows the compound to interact with transcription factors and modulate gene expression . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminophenol with 5-methyl-2-formylbenzoic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the benzoxazole ring.
Scientific Research Applications
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(5-Methyl-1,3-benzoxazol-2-yl)aniline
- 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline
- 4-Chloro-3-(5-Methyl-1,3-benzoxazol-2-yl)aniline
Uniqueness
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position of the benzoxazole ring can affect the compound’s electronic properties and its interaction with molecular targets.
Properties
IUPAC Name |
3-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMVUJGLTNKWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324995 | |
Record name | 3-(5-methylbenzoxazol-2-yl)phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-65-1 | |
Record name | NSC408151 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(5-methylbenzoxazol-2-yl)phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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